molecular formula C22H25NO4S2 B613519 Fmoc-D-Cys(stbu)-OH CAS No. 501326-55-2

Fmoc-D-Cys(stbu)-OH

Cat. No. B613519
CAS RN: 501326-55-2
M. Wt: 431,57 g/mole
InChI Key: ZDUMTHLUTJOUML-LJQANCHMSA-N
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Description

“Fmoc-D-Cys(stbu)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid cysteine, with a tert-butyl (stbu) group protecting the thiol side chain and a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group . The Fmoc group is acid-labile, allowing it to be removed under mildly acidic conditions, while the stbu group can be removed under reductive conditions .


Synthesis Analysis

The synthesis of “Fmoc-D-Cys(stbu)-OH” involves solid-phase peptide synthesis (SPPS), a method that has been widely used for the synthesis of peptide a-thioesters . However, the direct Fmoc-based SPPS of peptide a-thioesters remains a challenge due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . A novel methodology has been reported, enabling access to peptide thioester surrogates .


Molecular Structure Analysis

The molecular structure of “Fmoc-D-Cys(stbu)-OH” includes a cysteine core, with a tert-butyl group attached to the sulfur atom of the cysteine, and a Fmoc group attached to the nitrogen of the amino group . This structure allows for the compound to be stable under a variety of conditions, and the protecting groups can be selectively removed when needed .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-D-Cys(stbu)-OH” primarily involve the removal of the protecting groups. The Fmoc group can be removed under mildly acidic conditions, while the stbu group can be removed under reductive conditions . These reactions are crucial in the process of peptide synthesis, allowing for the selective formation of peptide bonds .


Physical And Chemical Properties Analysis

“Fmoc-D-Cys(stbu)-OH” is a solid compound. It is stable under a variety of conditions due to the presence of the protecting groups . The exact physical and chemical properties can vary depending on the specific conditions, such as temperature and pH .

Scientific Research Applications

Automated Synthesis of Peptide Crypto-Thioesters

Fmoc-D-Cys(stbu)-OH: is utilized in the automated Fmoc-based synthesis of peptide crypto-thioesters. This method is significant for the convergent synthesis of proteins through native chemical ligation (NCL), which is a pivotal reaction in protein engineering . The process benefits from bio-inspired design, allowing for fast kinetics at neutral pH, which is advantageous for NCL reactions.

Solid-Phase Peptide Synthesis (SPPS)

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis, which is a preferred method for synthesizing peptides that are potential drug candidates . This strategy involves a solid polymeric protecting group and allows for the use of excess reagents to achieve quantitative yields without isolating intermediates.

Environmental Impact Reduction in Peptide Synthesis

Fmoc-D-Cys(stbu)-OH: contributes to greener chemistry initiatives by enabling the use of less hazardous solvents in peptide synthesis . This aligns with efforts to reduce the environmental and human health impact of peptide synthesis processes.

Synthesis of Cysteine-Rich Peptides

This compound is instrumental in synthesizing long, naturally-occurring cysteine-rich peptide sequences. These peptides have various applications, including therapeutic and structural studies of proteins .

Development of Thioester Surrogates

Fmoc-D-Cys(stbu)-OH: is used to create novel C-terminal thioesterification devices. These surrogates can be directly used in NCL reactions, simplifying the synthesis of peptide thioesters and enhancing the efficiency of protein synthesis methods .

Advancements in Protein Engineering

The ability to synthesize peptide thioesters efficiently using Fmoc-D-Cys(stbu)-OH has implications for protein engineering. It enables the creation of complex proteins and peptides with precise structural and functional properties, which is essential for developing new biotechnologies and pharmaceuticals .

Mechanism of Action

Target of Action

Fmoc-D-Cys(stbu)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences that make up these peptides. The role of this compound is to facilitate the formation of peptide bonds, which are the links between individual amino acids in a peptide chain .

Mode of Action

Fmoc-D-Cys(stbu)-OH operates through a process known as Fmoc-based solid-phase peptide synthesis . This compound interacts with its targets (amino acids) by forming peptide bonds, resulting in the creation of a peptide chain . The Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-D-Cys(stbu)-OH is the native chemical ligation (NCL), a method used for the convergent synthesis of proteins . This compound contributes to the formation of peptide a-thioesters, which are key intermediates in this pathway . The downstream effects include the synthesis of complex peptide sequences, including those found in naturally occurring, cysteine-rich peptides .

Pharmacokinetics

The stability of this compound and its resistance to various conditions during the synthesis process can be considered analogous to bioavailability .

Result of Action

The result of the action of Fmoc-D-Cys(stbu)-OH is the successful synthesis of peptide chains, including complex and long sequences . This compound enables the creation of peptide a-thioesters, which can be directly used in NCL reactions . The molecular effect is the formation of peptide bonds, while the cellular effect would be the presence of the synthesized peptide, which could have various biological functions depending on its sequence.

Action Environment

The action of Fmoc-D-Cys(stbu)-OH can be influenced by various environmental factors. For instance, the pH level can affect the kinetics of the NCL reactions . Moreover, the choice of solvents used in the synthesis process can also impact the efficacy and stability of this compound .

properties

IUPAC Name

(2S)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMTHLUTJOUML-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(stbu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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